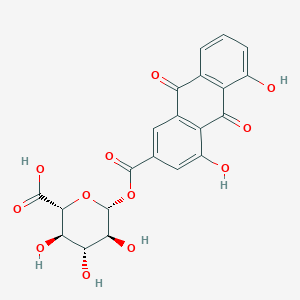

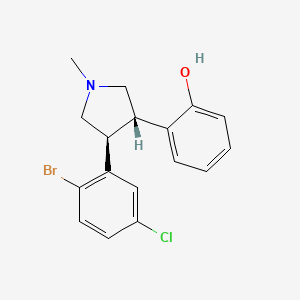

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol, also known as BCP, is a synthetic compound that has been widely used in scientific research. BCP is a potent and selective agonist of the G protein-coupled receptor GPR55, which is involved in various physiological and pathological processes.

Applications De Recherche Scientifique

Environmental Impact and Degradation

Chlorophenols and Environmental Fate : Studies on chlorophenols, which share structural similarities with the compound , have detailed their environmental presence and degradation mechanisms. Chlorophenols are identified as pollutants due to their toxic effects on ecosystems and have been extensively studied for their behavior in water, soil, and air. Their fate in the environment, including degradation pathways and persistence, is of significant interest for environmental protection and pollution control efforts (Shiu et al., 1994).

Pharmacological Properties

Antioxidant and Therapeutic Roles : Compounds like Chlorogenic Acid (CGA) exhibit a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These properties highlight the therapeutic potential of phenolic compounds for treating various disorders such as cardiovascular diseases and diabetes (Naveed et al., 2018).

Toxicity and Environmental Pollution

Toxicity and Environmental Presence : The environmental concentrations and toxicity of tribromophenol, a compound structurally related to brominated and chlorinated phenols, underline the concern for such chemicals in ecosystems. This review emphasizes the need for understanding the toxicokinetics and toxicodynamics of these compounds to assess their impact accurately (Koch & Sures, 2018).

Advanced Oxidation Processes for Degradation

Degradation Techniques : Research into advanced oxidation processes (AOPs) for removing phenolic compounds from wastewater demonstrates the effectiveness of such methods in dealing with high-strength industrial wastewaters. These studies provide valuable insights into treating wastewater containing complex mixtures of phenolic pollutants, suggesting potential applications for managing waste from industries utilizing similar compounds (Goodwin et al., 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol' involves the synthesis of the starting material, 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol, followed by oxidation to form the final product.", "Starting Materials": [ "2-Bromo-5-chlorobenzaldehyde", "1-Methylpiperidine", "Phenylmagnesium bromide", "Copper(I) iodide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol", "a. Dissolve 2-Bromo-5-chlorobenzaldehyde (1.0 equiv) and 1-Methylpiperidine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "b. Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Concentrate the product under reduced pressure to obtain 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol as a white solid.", "Step 2: Oxidation of 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol to form 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol", "a. Dissolve 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenylmethanol (1.0 equiv), copper(I) iodide (0.1 equiv), and phenylmagnesium bromide (2.0 equiv) in THF and stir at room temperature for 24 hours.", "b. Add water to the reaction mixture and extract with ethyl acetate.", "c. Wash the organic layer with sodium hydroxide solution and brine, then dry over anhydrous sodium sulfate.", "d. Concentrate the product under reduced pressure to obtain 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol as a white solid." ] } | |

| 1000890-02-7 | |

Formule moléculaire |

C17H17BrClNO |

Poids moléculaire |

366.7 g/mol |

Nom IUPAC |

2-[(3R,4R)-4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol |

InChI |

InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3/t14-,15-/m0/s1 |

Clé InChI |

GSHVIOLHJDDSSY-GJZGRUSLSA-N |

SMILES isomérique |

CN1C[C@H]([C@@H](C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

SMILES |

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

SMILES canonique |

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O |

Synonymes |

rel-2-[(3R,4R)-4-(2-Bromo-5-chlorophenyl)-1-methyl-3-pyrrolidinyl]phenol; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.